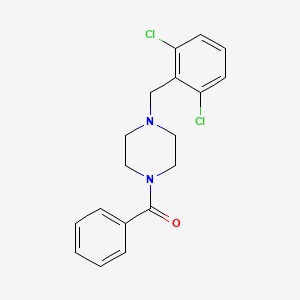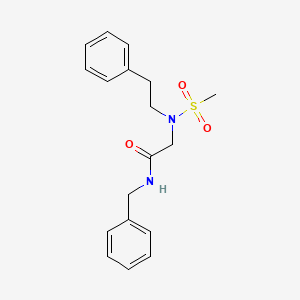
1-(3,5-di-tert-butylbenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-di-tert-butylbenzoyl)pyrrolidine, also known as Irgacure 819, is a photoinitiator that is widely used in various fields, such as polymer chemistry, material science, and biomedical engineering. It is a highly efficient and versatile photoinitiator that can initiate polymerization reactions under visible light and UV light.
Mécanisme D'action
1-(3,5-di-tert-butylbenzoyl)pyrrolidine acts as a photoinitiator by absorbing light energy and generating free radicals that initiate polymerization reactions. Upon absorption of light, the photoinitiator undergoes a photochemical reaction that generates a radical cation. The radical cation then reacts with a monomer or a co-initiator to form a radical that initiates polymerization.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1-(3,5-di-tert-butylbenzoyl)pyrrolidine. However, it is known to be a non-toxic and non-carcinogenic compound that is safe for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-di-tert-butylbenzoyl)pyrrolidine has several advantages for lab experiments. It is a highly efficient and versatile photoinitiator that can initiate polymerization reactions under visible light and UV light. It is also a stable compound that can be stored for long periods of time without degradation. However, it has some limitations, such as limited solubility in some solvents and sensitivity to oxygen and moisture.
Orientations Futures
There are several future directions for the research and development of 1-(3,5-di-tert-butylbenzoyl)pyrrolidine. One direction is to explore its use in the fabrication of advanced materials, such as photonic crystals, metamaterials, and self-healing materials. Another direction is to investigate its use in the fabrication of 3D structures by photolithography and photo-crosslinking. Furthermore, its use in biomedical applications, such as tissue engineering and drug delivery, can be further explored.
Méthodes De Synthèse
1-(3,5-di-tert-butylbenzoyl)pyrrolidine can be synthesized by the reaction of 3,5-di-tert-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
1-(3,5-di-tert-butylbenzoyl)pyrrolidine is widely used as a photoinitiator in various fields of scientific research. It is used in the synthesis of polymers, such as polyacrylates, polyurethanes, and polycarbonates, by photopolymerization. It is also used in the fabrication of microstructures and nanomaterials by photolithography and photo-crosslinking. In addition, it is used in biomedical engineering for the fabrication of hydrogels, scaffolds, and drug delivery systems.
Propriétés
IUPAC Name |
(3,5-ditert-butylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-9-7-8-10-20/h11-13H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUDDZNDMKVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963226 |
Source


|
| Record name | (3,5-Di-tert-butylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4444-53-5 |
Source


|
| Record name | (3,5-Di-tert-butylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)

![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)
![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)
![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)
![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)

![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)